An isotope labelled Medroxyprogesterone. Medroxyprogesterone is a steroidal progestin drug, but it was never marketed for use in humans.
Medroxyprogesterone-d3
CAS No.: 162462-69-3
Cat. No.: VC0196688
Molecular Formula: C22H29O3D3
Molecular Weight: 347.52
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162462-69-3 |
|---|---|
| Molecular Formula | C22H29O3D3 |
| Molecular Weight | 347.52 |
| IUPAC Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 |
| SMILES | CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
| Appearance | Off-White to Grey Solid |
| Melting Point | 192-195ºC |
Introduction
Medroxyprogesterone-d3 is a labeled form of medroxyprogesterone, a synthetic progestin used in various medical applications. It is characterized by its molecular formula C22H29D3O3 and a molecular weight of 347.51 . This compound is primarily used for research purposes due to its ability to act as a progestin, binding to and activating the progesterone receptor.
Mechanism of Action
Medroxyprogesterone-d3 functions by inhibiting ovulation and altering cervical mucus and the endometrium. Its mechanism involves suppressing gonadotropin secretion, which prevents follicular maturation and ovulation. Additionally, it plays a role in maintaining pregnancy and preventing endometrial hyperplasia .
Research Applications
Medroxyprogesterone-d3 is used in scientific studies to understand the pharmacokinetics and pharmacodynamics of medroxyprogesterone. Its labeled form allows researchers to trace its metabolic pathways and interactions with biological systems more accurately.
Comparison with Medroxyprogesterone Acetate
Medroxyprogesterone acetate is a widely used form of medroxyprogesterone, known for its applications in contraception, treatment of endometriosis, and management of menopausal symptoms . Unlike medroxyprogesterone-d3, medroxyprogesterone acetate is not labeled with deuterium and is more commonly used in clinical settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume